An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromoquinazoline-2,4-diol, a halogenated derivative of the versatile quinazoline-2,4-dione scaffold. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its current and potential applications in scientific research and drug discovery.
Chemical Identity: IUPAC Nomenclature and Synonyms
The correct nomenclature and identification of a chemical entity are paramount for accurate scientific communication and reproducibility of research.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-bromo-1H-quinazoline-2,4-dione [1]. This name systematically describes the core quinazoline ring system with a bromine atom at the 8th position and oxo groups at the 2nd and 4th positions. The "1H" designation indicates the presence of a hydrogen atom on the nitrogen at position 1.
Due to tautomerism, the compound can exist in the enol form, leading to the synonym 8-Bromoquinazoline-2,4-diol . However, the dione form is generally the more stable and commonly represented structure.
A variety of synonyms are used in chemical literature and commercial catalogs. It is crucial for researchers to recognize these to ensure they are working with the correct molecule.
| Table 1: Synonyms and Identifiers for 8-Bromoquinazoline-2,4-diol | |
| Preferred IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione[1] |
| Common Synonyms | 8-Bromoquinazoline-2,4(1H,3H)-dione, 8-BROMOQUINAZOLINE-2,4-DIOL, 8-Bromo-2,4(1H,3H)-quinazolinedione, 2,4(1H,3H)-Quinazolinedione, 8-bromo-[1] |
| CAS Number | 331646-99-2[1] |
| Molecular Formula | C₈H₅BrN₂O₂[1] |
| Molecular Weight | 241.04 g/mol [1] |
Synthesis and Mechanism
The synthesis of the quinazoline-2,4-dione scaffold is a well-established area of organic chemistry, with numerous methodologies reported. For the specific synthesis of 8-bromo-1H-quinazoline-2,4-dione, a common and effective method involves the condensation of a substituted anthranilic acid with a source of the C2-N3-C4 unit, typically urea.
General Synthesis Pathway
The primary synthetic route to 8-bromo-1H-quinazoline-2,4-dione involves the reaction of 2-amino-3-bromobenzoic acid with urea. This reaction is typically performed at elevated temperatures.
Caption: General synthesis of 8-bromo-1H-quinazoline-2,4-dione.
The causality behind this experimental choice lies in the reactivity of the starting materials. The amino group of 2-amino-3-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea. Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the stable heterocyclic quinazoline-2,4-dione ring system. The high temperature provides the necessary activation energy for the reaction to proceed to completion.
Detailed Experimental Protocol
The following protocol is a self-validating system, adapted from established procedures for the synthesis of quinazoline-2,4-diones.
Materials:
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2-Amino-3-bromobenzoic acid
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Urea
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Deionized water
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Ice
Equipment:
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Round-bottom flask
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Heating mantle with a stirrer
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Thermometer
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Condenser
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Buchner funnel and flask
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Vacuum source
Procedure:
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Reaction Setup: In a round-bottom flask, combine 2-amino-3-bromobenzoic acid and a molar excess of urea (typically 5 equivalents).
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Heating: Heat the mixture with stirring to 200°C. The reaction is typically complete within 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice water. A solid precipitate of 8-bromo-1H-quinazoline-2,4-dione will form.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with copious amounts of deionized water to remove any unreacted urea and other water-soluble impurities.
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Drying: Dry the purified product under vacuum to obtain 8-bromo-1H-quinazoline-2,4-dione as a solid.
This protocol is designed to be self-validating through the physical properties of the final product. The melting point of the synthesized compound should be sharp and consistent with literature values. Further validation should be performed using spectroscopic methods as detailed in the following section.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 8-bromo-1H-quinazoline-2,4-dione is essential for its characterization, purification, and use in further applications.
| Table 2: Predicted Physicochemical Properties of 8-bromo-1H-quinazoline-2,4-dione | |
| Property | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 239.95344 Da |
| Monoisotopic Mass | 239.95344 Da |
| Topological Polar Surface Area | 58.2 Ų |
Data sourced from PubChem.[1]
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the position of the bromine atom. For the 8-bromo isomer, one would expect three aromatic protons, likely appearing as a doublet, a triplet, and another doublet in the aromatic region (typically δ 7-8 ppm). The N-H protons are expected to appear as broad singlets, and their chemical shifts can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons will appear at the downfield end of the spectrum (typically δ 150-165 ppm). The chemical shifts of the aromatic carbons will be influenced by the bromine substituent.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of the synthesized compound. For 8-bromo-1H-quinazoline-2,4-dione (C₈H₅BrN₂O₂), the expected [M+H]⁺ ion would have a calculated m/z of 240.9607, showing the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the dione system (around 1650-1750 cm⁻¹).
Potential Applications in Research and Drug Discovery
The quinazoline-2,4-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
The introduction of a bromine atom at the 8th position of the quinazoline-2,4-dione core can significantly influence its biological activity. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potential of quinazoline-2,4-dione derivatives as antimicrobial and antifungal agents[2][3][4]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of the quinazoline scaffold. While specific studies on the antimicrobial activity of 8-bromo-1H-quinazoline-2,4-dione are limited, it represents a promising candidate for further investigation in the development of new anti-infective agents.
Anticancer Activity
The quinazoline core is a key component of several approved anticancer drugs that act as kinase inhibitors. Derivatives of quinazoline-2,4-dione have also been explored for their potential as anticancer agents. The bromine substituent on the aromatic ring can lead to enhanced binding affinity to target proteins or alter the electronic properties of the molecule, potentially leading to improved cytotoxic activity against cancer cell lines.
Research Chemical and Building Block
8-bromo-1H-quinazoline-2,4-dione serves as a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a diverse library of substituted quinazoline-2,4-dione derivatives for screening in drug discovery programs.
Caption: Potential applications of 8-bromo-1H-quinazoline-2,4-dione.
Conclusion and Future Directions
8-bromo-1H-quinazoline-2,4-dione is a readily accessible and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While the biological activities of the broader class of quinazoline-2,4-diones are well-documented, a detailed investigation into the specific pharmacological profile of the 8-bromo derivative is warranted. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of microbial and cancer cell lines to fully elucidate its therapeutic potential. Furthermore, its utility as a synthetic intermediate should be further explored to generate novel chemical entities with improved pharmacological properties.
References
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PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
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Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]
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Abdelgawad, M. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]
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Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(6), 605-614. [Link]
Sources
- 1. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
